Sodium diphenylamine-4-sulfonate

Catalog No.
S597460
CAS No.
6152-67-6
M.F
C12H11NNaO3S
M. Wt
272.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium diphenylamine-4-sulfonate

CAS Number

6152-67-6

Product Name

Sodium diphenylamine-4-sulfonate

IUPAC Name

sodium;4-anilinobenzenesulfonic acid

Molecular Formula

C12H11NNaO3S

Molecular Weight

272.28 g/mol

InChI

InChI=1S/C12H11NO3S.Na/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9,13H,(H,14,15,16);

InChI Key

VMVSDVIYIMNZBS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]

Synonyms

diphenylamine-4-sulfonic acid, sodium diphenylamine sulfonate, sulfodiphenylamine

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)O.[Na]

Isomeric SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]

Analytical Chemistry:

  • Redox Indicator: SDPS serves as a common redox indicator due to its ability to change color in response to changes in oxidation state. In its reduced form, it appears colorless, while in its oxidized form, it takes on a blue coloration. This property allows researchers to monitor and determine endpoints in various types of titrations, a fundamental analytical technique for determining the concentration of unknown solutions.

Organic Chemistry:

  • Free Radical Scavenger

    SDPS exhibits free radical scavenging activity. Free radicals are highly reactive molecules that can damage cells and contribute to various diseases. The ability of SDPS to neutralize these free radicals makes it a potential candidate for studying their role in biological processes and exploring its applications in antioxidant research.

  • Synthesis of Organic Compounds

    SDPS can act as a catalyst or reaction intermediate in various organic syntheses. For example, it has been employed in the synthesis of heterocyclic compounds, which are classes of organic molecules with diverse applications in medicinal chemistry and materials science.

Other Research Areas:

  • Electrochemical Studies

    SDPS demonstrates electroactive properties, meaning it can undergo reactions involving the transfer of electrons. This characteristic makes it relevant in electrochemical studies, where researchers investigate the behavior of molecules at electrodes. By studying the electrochemical properties of SDPS, scientists can gain insights into its potential applications in areas like energy storage and conversion.

  • Material Science

    The unique properties of SDPS, such as its ability to interact with light and form conducting films, have garnered interest in material science research. Scientists are exploring its potential applications in developing novel materials with desired functionalities, such as light-emitting devices or organic conductors.

Sodium diphenylamine-4-sulfonate is an organic compound with the molecular formula C₁₂H₁₁NNaO₃S and a molecular weight of 273.28 g/mol. It is commonly encountered as an off-white to beige crystalline powder and is soluble in water at a concentration of 820 g/L. The compound is characterized by a distinctive odor and has a pH of approximately 5.7 in a 10 g/L aqueous solution. Sodium diphenylamine-4-sulfonate is primarily utilized as a redox indicator in various chemical analyses, particularly for estimating the concentration of metal ions due to its ability to form colored complexes with them .

The primary application of SDPS in scientific research lies in its ability to act as a weak acid.

  • pH indicator: In solution, SDPS changes color at a specific pH range. This allows scientists to visually determine the acidity or alkalinity of a solution []. The exact color change depends on the specific formulation of the indicator.

While SDPS is not considered highly toxic, proper handling is recommended.

  • Skin and eye irritant: SDPS can irritate the skin and eyes upon contact.
  • Dust inhalation hazard: Inhalation of SDPS dust may irritate the respiratory tract.

Precautions:

  • Wear gloves, safety glasses, and a lab coat when handling SDPS.
  • Work in a well-ventilated area.
  • Wash hands thoroughly after handling.
  • If in contact with skin or eyes, flush with water for at least 15 minutes.
  • In case of inhalation, move the person to fresh air and seek medical attention if necessary.

  • Redox Reaction: It acts as a redox indicator, changing color in response to the oxidation state of metal ions.
  • Complex Formation: The compound can form complexes with metal halides, such as lanthanum(III) chloride, which can be utilized in various analytical techniques .
  • Synthesis of Gold Nanocrystals: In the presence of polyethylene glycol, sodium diphenylamine-4-sulfonate reacts with chloroauric acid to synthesize gold nanocrystals .

While specific biological activity data on sodium diphenylamine-4-sulfonate is limited, it has been noted for its potential applications in biochemical assays and as a ligand in coordination chemistry. Its interactions with metal ions suggest possible roles in biological systems, particularly in processes involving metal ion transport or sensing .

Sodium diphenylamine-4-sulfonate can be synthesized through various methods:

  • Sulfonation of Diphenylamine: This involves the reaction of diphenylamine with sulfuric acid or sulfur trioxide, followed by neutralization with sodium hydroxide.
  • Reaction with Metal Halides: As mentioned, it can also be synthesized through complexation reactions with hydrated lanthanum(III) chloride .

Sodium diphenylamine-4-sulfonate has diverse applications:

  • Analytical Chemistry: It serves as a pH-independent redox indicator for determining redox potentials.
  • Polymer Chemistry: Used in the preparation of poly-(aniline-co-N-(4-sulfophenyl)aniline) through polymerization processes.
  • Nanotechnology: Involved in the synthesis of gold nanocrystals, making it relevant for materials science and nanotechnology applications .

Studies on sodium diphenylamine-4-sulfonate primarily focus on its interactions with metal ions and other ligands. For instance, it has been shown to effectively quench electrochemiluminescence when interacting with tris(2,2'-bipyridine)-ruthenium(II), indicating its potential utility in electrochemical sensing applications . Additionally, its complexation with various metal halides opens avenues for further research into its role in coordination chemistry.

Several compounds exhibit similarities to sodium diphenylamine-4-sulfonate, particularly in terms of structure and function. Below are some comparable compounds:

Compound NameMolecular FormulaUnique Features
DiphenylamineC₁₂H₁₅NA precursor compound that lacks sulfonate functionality
Sodium sulfanilateC₆H₈NNaO₂SContains a sulfanilic acid moiety; used as a dye
Phenol redC₁₄H₁₄N₄O₃SA pH indicator that also forms colored complexes
4-AminoantipyrineC₁₁H₁₂N₂OUsed as an analytical reagent; similar functional groups

Uniqueness

Sodium diphenylamine-4-sulfonate stands out due to its specific sulfonate group that enhances its solubility and reactivity compared to other similar compounds. Its ability to act as both an indicator and ligand makes it particularly versatile in chemical applications.

Physical Description

Off-white powder; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

272.03573367 g/mol

Monoisotopic Mass

272.03573367 g/mol

Heavy Atom Count

18

UNII

3E2UX1382O

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 45 of 47 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

30582-09-3
6152-67-6

Wikipedia

Sodium diphenylamine-4-sulfonate

General Manufacturing Information

Benzenesulfonic acid, 4-(phenylamino)-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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